Boc-Pro-Leu-Val-Ome

描述

Synthesis Analysis

The synthesis of peptides similar to "Boc-Pro-Leu-Val-Ome" often involves standard peptide coupling methods and can include the incorporation of unusual amino acids or peptide bonds to study their conformational impacts. For instance, the synthesis of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 involves coupling dehydroleucine methyl ester with Boc-Pro-OH, highlighting techniques for introducing specific structural features into peptide chains (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

The molecular structure of peptides, including those related to "Boc-Pro-Leu-Val-Ome," is crucial for understanding their conformational preferences. Crystal structure analyses reveal that these peptides can adopt various conformations, such as α-helices, β-turns, and mixed 3_10/α-helices, depending on their sequence and the presence of specific amino acids. For example, the crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe show enhanced stability of β-sheets through C-H…O hydrogen bonds, demonstrating the impact of chirality and hydrogen bonding on peptide structure (Fabiola et al., 2001).

Chemical Reactions and Properties

Peptides similar to "Boc-Pro-Leu-Val-Ome" participate in various chemical reactions that reflect their reactivity and potential chemical properties. For instance, the synthesis and crystal conformation studies of Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2 provide insights into the chemical behavior of pseudopeptides incorporating the NH-SO2 junction, indicating the influence of specific bonds on peptide folding and stability (Zecchini et al., 1991).

Physical Properties Analysis

The physical properties of peptides, such as solubility, stability, and crystalline structure, are influenced by their molecular conformation and chemical composition. Research on peptides like Boc-Aib-Val-Aib-Aib-Val-Val-Val-Aib-Val-Aib-OMe shows that different helical conformations can coexist in crystalline forms, affecting their physical properties and interactions (Karle et al., 1989).

Chemical Properties Analysis

The chemical properties of peptides, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on the molecular association of alkanoic acids with their thallium(I) salts, for example, provide insights into the chemical properties and reactivity of peptides in the presence of metal ions, highlighting the importance of chemical interactions in determining peptide behavior (Guitot et al., 2009).

科学研究应用

β-发夹肽设计和构象分析:

- Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe,一种相关的肽,被设计为β-发夹构象的模型。它在各种有机溶剂中的圆二色性光谱显示出与β-折叠结构一致的特征。在特定质子之间观察到的核欧佛豪瑟效应 (NOE) 支持 β-发夹构象,特别是 D-Pro-Gly 片段的 II 型 β 转角构象 (Awasthi、Raghothama 和 Balaram,1995).

肽发夹中环路大小的影响:

- 研究了具有扩展环路大小的肽的设计,例如 Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe。这项研究探讨了环路扩展对肽发夹稳定性和构象的影响。核磁共振研究和溶剂滴定用于确认这些肽中的反平行配准和特定氢键的形成 (Rai、Raghothama 和 Balaram,2006).

β-转角在 β-发夹成核中的作用:

- 使用核磁共振光谱学研究了 Boc-Leu-Val-Val-D-Pro-Gly-Leu-Val-Val-OMe 在有机溶剂中的溶液构象。这项研究强调了 β-转角,特别是 II' 型 β-转角,在短肽序列中形成 β-发夹结构中的重要性 (Raghothama、Awasthi 和 Balaram,1998).

转角立体化学对 β-发夹的影响:

- Boc-Leu-Val-Val-D-Pro-L-Ala-Leu-Val-Val-OMe 等合成八肽的构象分析显示了 β-转角立体化学如何影响 β-发夹结构的形成。这项研究提供了对转角构象(II 型和 I 型)与整体肽结构之间关系的见解 (Das、Naganagowda、Karle 和 Balaram,2001).

属性

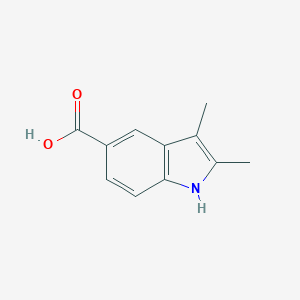

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJKZHILDMSZOS-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Pro-Leu-Val-Ome | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)